molecular formula C15H18N2O2 B021702 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine CAS No. 96331-95-2

2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine

Cat. No. B021702
CAS RN: 96331-95-2
M. Wt: 258.32 g/mol
InChI Key: DNJQPJBLGFGESM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves intricate processes that might include reactions such as etherification, reduction, and cyclocondensation. For instance, the synthesis of "4-(4-methylphenoxy)benzylamine" from starting materials like p-chlorobenzonitrile and p-cresol showcases a method that might be relevant to our compound, involving steps like etherification and reduction under optimized conditions, leading to a significant yield (Che Ming-ming, 2012).

Molecular Structure Analysis

The molecular structure of chemically related compounds reveals critical insights into their configuration and intermolecular interactions. For example, studies on "4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline" and "2-Methoxy-5-((phenylamino)methyl)phenol" highlight the significance of intermolecular hydrogen bonding and secondary intermolecular interactions in stabilizing molecular structures, which could be relevant to understanding the structure of "2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine" (P. A. Ajibade & F. P. Andrew, 2021).

Chemical Reactions and Properties

Chemical reactions involving compounds with similar structures to "2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine" often exhibit selectivity and reactivity based on their functional groups. For example, the selective and potent activity in specific chemical environments, as observed in the synthesis of benzamide derivatives, provides a glimpse into how substituent effects can influence chemical reactivity and interactions (S. Kato et al., 1992).

Physical Properties Analysis

The physical properties of a compound are crucial for its application and handling. While specific details on "2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine" are scarce, related research indicates that properties such as melting points, solubility, and crystalline structure play a significant role in determining a compound's applicability in various fields. For instance, the crystal structure analysis of related compounds helps in understanding the compound's stability and reactivity (H. Unver et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and stability under different conditions, are essential for comprehending a compound's potential applications. Studies on similar compounds, such as the mechanistic insights into substituent effects on reactivity, provide valuable information on how variations in chemical structure can impact overall chemical behavior and reactivity (A. Bailey et al., 2017).

Scientific Research Applications

Human Urinary Carcinogen Metabolites and Tobacco

Research on carcinogen metabolites, including aromatic amines, in human urine helps understand the impact of tobacco and its relation to cancer. These metabolites serve as biomarkers for assessing exposure to carcinogens present in tobacco, offering insights into the mechanisms of carcinogenesis and potential preventive measures (Hecht, 2002).

Pharmacokinetics and Pharmacodynamics of New Psychoactive Substances

The study of new psychoactive substances (NPS), including 2C-B and benzofurans, reveals their pharmacokinetics and pharmacodynamics, comparing their effects to traditional illicit drugs. Understanding these substances' actions can aid in managing NPS toxicity and inform legislation to protect public health (Nugteren-van Lonkhuyzen et al., 2015).

Environmental Fate of Alkylphenols

Research on the environmental impact of alkylphenols and their ethoxylates highlights their persistence in aquatic environments due to widespread use in industrial and domestic products. These compounds, acting as endocrine disruptors, have sparked concerns regarding their effects on wildlife and human health. This review underscores the importance of understanding the environmental fate of such compounds to mitigate their impact (Ying, Williams, & Kookana, 2002).

Polyphenol Supplementation for Athletes

A study on fruit-derived polyphenol supplementation suggests that polyphenols could enhance exercise performance and recovery in athletes. These findings point to the potential of polyphenols in sports nutrition, emphasizing the need for further research to fully understand their benefits and mechanisms of action (Bowtell & Kelly, 2019).

Future Directions

The future directions for “2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine” could involve its use in the synthesis of new fluorescent dyes and other nitrogen compounds. Its potential as a selective reagent for some alkali and alkaline earth metal cations and some neutral polar molecules could also be explored .

properties

IUPAC Name

2-[2-(2-aminophenoxy)ethoxy]-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-11-6-7-13(17)15(10-11)19-9-8-18-14-5-3-2-4-12(14)16/h2-7,10H,8-9,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJQPJBLGFGESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OCCOC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60546712
Record name 2-[2-(2-Aminophenoxy)ethoxy]-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine

CAS RN

96331-95-2
Record name 2-[2-(2-Aminophenoxy)ethoxy]-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

100 g 4-methyl-1-nitro-2-(2-(2-nitro-phenoxy)-ethoxy)-benzene and 10 g palladium on charcoal were suspended in 3.5 l dioxane and hydrogenated at room temperature under a hydrogen pressure of 5.5 bar. After flashing three times with nitrogen the catalyst was filtered off under a nitrogen atmosphere and the remaining solution was evaporated and the product was dried under vacuum. Yield: 80 g.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step Two
Quantity
3.5 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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